2-(Bromomethyl)naphthalene-4-acetonitrile

CAS No.:

Cat. No.: VC15919375

Molecular Formula: C13H10BrN

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrN |

|---|---|

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | 2-[3-(bromomethyl)naphthalen-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H10BrN/c14-9-10-7-11-3-1-2-4-13(11)12(8-10)5-6-15/h1-4,7-8H,5,9H2 |

| Standard InChI Key | UMMLEKGTLKZIEY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CC#N)CBr |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

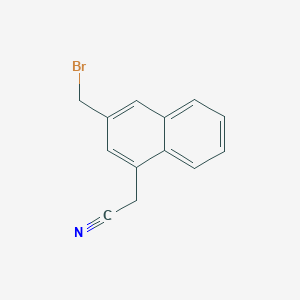

2-(Bromomethyl)naphthalene-4-acetonitrile (C₁₃H₁₀BrN) consists of a naphthalene backbone substituted with a bromomethyl (-CH₂Br) group at position 2 and an acetonitrile (-CH₂CN) group at position 4 (Figure 1). The naphthalene system’s fused benzene rings create a planar aromatic framework, while the electron-withdrawing cyano group and electronegative bromine atom influence electronic distribution and reactivity .

Spectroscopic Identification

-

NMR: The bromomethyl proton resonance is expected near δ 4.5–5.0 ppm (¹H NMR), with coupling to adjacent carbons. The acetonitrile group’s nitrile carbon typically appears at δ 115–120 ppm (¹³C NMR) .

-

Mass Spectrometry: Molecular ion peaks at m/z 259 (M⁺) and fragment ions corresponding to bromine loss (m/z 180) and cyano group cleavage (m/z 141) are anticipated, consistent with related brominated naphthalenes .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 2-(Bromomethyl)naphthalene-4-acetonitrile:

-

Late-Stage Bromination: Introducing the bromomethyl group via radical or electrophilic bromination after installing the acetonitrile moiety.

-

Cyanation of Pre-Brominated Intermediates: Utilizing metal-mediated cyanation (e.g., Rosenmund-von Braun reaction) on 2-bromomethylnaphthalene derivatives .

Stepwise Synthesis

A plausible route involves:

-

Friedel-Crafts Acetylation: Naphthalene reacts with acetyl chloride to yield 2-acetylnaphthalene.

-

Bromination: α-Bromination using N-bromosuccinimide (NBS) under radical conditions generates 2-(bromomethyl)naphthalene.

-

Cyanation: Treatment with cyanide sources (e.g., KCN) substitutes the acetyl group’s carbonyl oxygen with a nitrile group .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | ~65% |

| Cyanation | KCN, DMF, 80°C | ~50% |

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated at 90–95°C, based on analogs like 2-bromoacetonaphthone (82–84°C) .

-

Boiling Point: ~350°C (predicted via group contribution methods) .

Solubility and Reactivity

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to the nitrile group; limited solubility in water .

-

Reactivity:

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems common in drug candidates. For example, coupling with boronic acids could yield kinase inhibitor precursors .

Derivatization Agents

Similar to 2-bromo-2′-acetonaphthone , this compound may serve as a derivatization reagent for carboxylate-containing analytes in HPLC, enhancing detection sensitivity via UV-active naphthalene moieties.

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives for medicinal chemistry.

-

Polymer Chemistry: Investigating its use as a monomer in thermally stable polyamides or polyesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume